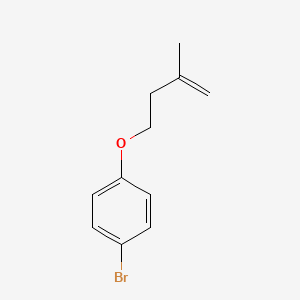![molecular formula C5H4BrNS2 B13866092 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazole derivatives are often found in natural products and have a wide range of applications in medicinal chemistry, material science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole typically involves the cyclization of thioamide precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another approach includes the reaction of thioacetamide with bromo-substituted thiazolidinone in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
科学的研究の応用
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole has several scientific research applications:
作用機序
The mechanism of action of 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole involves its interaction with various molecular targets and pathways:
DNA Interaction: Some thiazole derivatives bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death.
Enzyme Inhibition: The compound can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.
Receptor Binding: Thiazole derivatives can act as ligands for estrogen receptors and other biological receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]thiazole: Another heterocyclic compound with similar structural features and applications in organic electronics and medicinal chemistry.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antimicrobial and antifungal properties.
Thiazolo[4,5-d]thiazoles: Known for their high oxidative stability and applications in optoelectronic devices.
Uniqueness
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms, which confer distinct reactivity and biological activity
特性
分子式 |
C5H4BrNS2 |
|---|---|
分子量 |
222.1 g/mol |
IUPAC名 |
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4BrNS2/c6-5-7-3-1-8-2-4(3)9-5/h1-2H2 |
InChIキー |
SFUQJAJRXADBTM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CS1)SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)
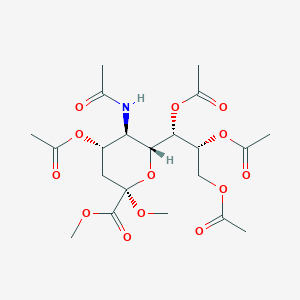
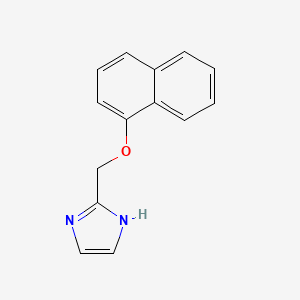


![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
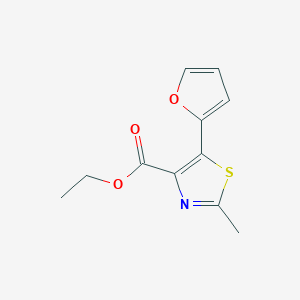

![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
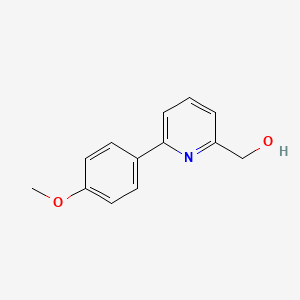
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
